molecular formula C22H22N2O3S B2839581 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate CAS No. 1396863-28-7

1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B2839581
CAS No.: 1396863-28-7
M. Wt: 394.49
InChI Key: VTKFIBSDWPXKCG-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with azetidine and tetrahydropyran derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol
  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-phenyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-20(22(10-12-26-13-11-22)16-6-2-1-3-7-16)27-17-14-24(15-17)21-23-18-8-4-5-9-19(18)28-21/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFIBSDWPXKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)OC3CN(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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